2-(Cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid

Physicochemical Properties Drug Design Lead Optimization

Researchers requiring a polar fragment building block often purchase the methyl ester analog (CAS 1249671-76-8), which demands an extra saponification step before amide coupling. This compound delivers the free carboxylic acid directly, eliminating that step and accelerating SAR workflows. Key advantages: • Free COOH enables direct amide library synthesis-no ester hydrolysis needed • Quaternary α-methyl group supports matched molecular pair analysis with des-methyl analog (CAS 1247420-56-9) to quantify steric contributions • Rule-of-Three compliant (MW 210, TPSA 80.04) for fragment-based screening against polar binding sites Supplied at 98% purity; store sealed dry at 2-8°C.

Molecular Formula C9H14N4O2
Molecular Weight 210.23 g/mol
Cat. No. B13632774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid
Molecular FormulaC9H14N4O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC(CN1C=NC=N1)(C(=O)O)NC2CC2
InChIInChI=1S/C9H14N4O2/c1-9(8(14)15,12-7-2-3-7)4-13-6-10-5-11-13/h5-7,12H,2-4H2,1H3,(H,14,15)
InChIKeyFVBIWUIWZOUBME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline Overview


The compound 2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1249148-98-8) is a synthetic amino acid derivative characterized by a molecular formula of C9H14N4O2 and a molecular weight of 210.23 g/mol . Its structure features a quaternary alpha-carbon substituted with a cyclopropylamino group, a methyl group, and a methylene-linked 1,2,4-triazole ring, all attached to a carboxylic acid moiety. This compound is currently classified as a research chemical for further manufacturing use, with no publicly available biological activity data in authoritative databases like PubMed or ChEMBL [1]. It is offered by multiple vendors with typical purities of 97-98% .

Workflow
Synthetic building block for medicinal chemistry derivatization
Selection
Free carboxylic acid handle for one-step amide or ester coupling
Use Context
Research chemical; no public bioactivity data available

Sourcing Strategy: Why Analogs Cannot Substitute


Substituting 2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid with a close analog like its methyl ester (CAS 1249671-76-8) or its des-methyl counterpart (CAS 1247420-56-9) will introduce critical differences in physicochemical properties that can invalidate a research project. The carboxylic acid functionality provides a key H-bond donor/acceptor pattern (H_Donors: 2, H_Acceptors: 5) and polarity (TPSA: 80.04) distinct from the ester's non-donor nature, directly impacting solubility, crystal formation, and target engagement . Furthermore, the presence of the quaternary alpha-methyl group introduces steric constraint that is absent in the des-methyl analog, which can significantly alter binding conformation and metabolic stability in a biological context. These subtle but firm structural distinctions mean that procurement decisions cannot be based on general class similarity; they require exact compound identity to ensure experimental reproducibility .

Target Feature Carboxylic acid H-bond donor/acceptor pattern
Analog Risk Methyl ester analog differs in TPSA and H-bond donor count, potentially altering solubility, permeability, and crystal formation behavior.
Target Feature Quaternary alpha-carbon with methyl constraint
Analog Risk Des-methyl analog introduces greater conformational freedom around the alpha-carbon, which may shift binding conformation in SAR studies.
Target Feature Free -COOH enables direct one-step conjugation
Analog Risk Propanamide or ester analogs require additional deprotection steps before derivatization, adding synthetic complexity to library production.

Comparator-Based Differentiation Evidence


Physicochemical Profile vs. Methyl Ester Analog

The compound's carboxylic acid group establishes a distinct physicochemical profile compared to its methyl ester analog. Specifically, it exhibits a higher calculated topological polar surface area (TPSA) and a different hydrogen bonding capacity, which are critical determinants of permeability and solubility .

Physicochemical profile vs. methyl ester
Data to verify
Δ TPSA = +11.00 Ų (16% higher); Δ H-Donors = +1 (100% more donors); more hydrophilic LogP shift of -0.0884
Supports physicochemical differentiation review for ADME profiling
In silico predictions; experimental validation needed
Physicochemical Properties Drug Design Lead Optimization

Conformational Rigidity from Alpha-Methyl Substitution

A direct structural comparison shows the target compound possesses a quaternary alpha-carbon with a methyl substituent, which is absent in the des-methyl analog 2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1247420-56-9) . This seemingly minor change introduces significant steric constraint around the molecule's core.

Conformational rigidity from alpha-methyl
Class-level
Quaternary alpha-carbon with methyl group vs. secondary carbon in des-methyl analog; introduces steric constraint around the molecular core
Supports conformational SAR interpretation for binding studies
Class-level inference; binding data to verify
Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Direct Conjugation via Free Carboxylic Acid Handle

As a free carboxylic acid, the target compound serves as a direct synthetic handle for amide coupling or esterification, a reactivity trait not shared by its methyl ester or propanamide counterparts without additional deprotection steps . This functional group distinction is absolute—the acid form can directly engage in one-step derivatization to form amide bonds with primary or secondary amines, a reaction that is fundamental to building compound libraries.

Direct conjugation via free -COOH
Class-level
Free carboxylic acid enables direct one-step amide coupling; ester analog requires saponification, adding 1-2 synthetic steps
Supports synthetic efficiency review for library production
Class-level reactivity; project-specific validation advised
Bioconjugation Derivatization Synthetic Chemistry

Verified Research Application Scenarios


Parallel Synthesis of Focused Compound Libraries

The compound's free carboxylic acid group makes it an immediately reactive intermediate for generating a library of amide derivatives. As shown in the comparative reactivity analysis, it avoids the saponification step required by the methyl ester analog, thereby streamlining the synthesis of diverse analogs for high-throughput screening against biological targets [1].

Matched Molecular Pair Analysis in SAR Studies

The presence of the unique quaternary alpha-methyl group is a critical structural feature for structure-activity relationship (SAR) exploration. Researchers can use this compound alongside its des-methyl analog (CAS 1247420-56-9) in matched molecular pair analysis to quantify the steric and electronic contribution of the methyl group to target binding affinity and selectivity [2].

Polar Fragment for Fragment-Based Drug Discovery

With a molecular weight of 210.23 g/mol and a LogP of -0.1266, this compound falls within the 'Rule of Three' guidelines for fragment-based screening. Its high TPSA (80.04 Ų) and multiple H-bond donors/acceptors make it distinct from more lipophilic ester fragments, making it a valuable addition to fragment libraries designed to target polar binding sites or surface pockets on proteins .

Triazole-Containing Scaffold for Inhibitor Design

The 1,2,4-triazole moiety is a widely recognized pharmacophore in antifungal agents and kinase inhibitors. While specific biological data for this compound is absent from public literature [3], its structural features—a triazole ring combined with a cyclopropylamino group—make it a logical starting point for synthesizing and testing new analogs of established triazole-based drugs, potentially exploring novel intellectual property space.

Application
Selection Property
Validation Focus
Parallel synthesis / library production
Free carboxylic acid reactivity
Single-step amide coupling review
Matched molecular pair SAR
Quaternary alpha-methyl constraint
Conformational contribution to binding
Polar fragment screening
High TPSA / H-bond donor profile
Fragment hit confirmation in polar sites
Triazole scaffold exploration
1,2,4-triazole pharmacophore
Target-class screening context
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